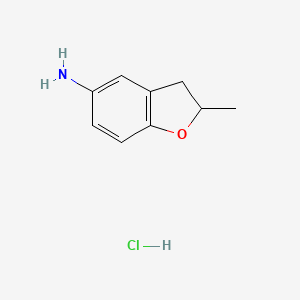

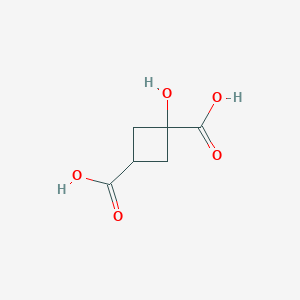

![molecular formula C14H12ClNOS B2915043 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime CAS No. 187672-07-7](/img/structure/B2915043.png)

2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

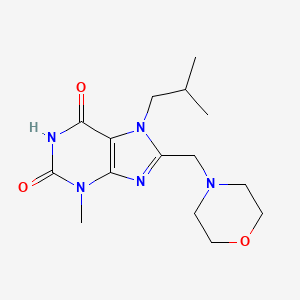

2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime, or CPE, is an organic compound with a unique structure and reactive properties. It is a highly versatile molecule, used in a wide range of scientific research applications, including biochemical and physiological studies. CPE is synthesized through a variety of methods, and its structure and reactivity are well understood. In

Applications De Recherche Scientifique

Synthetic Chemistry Applications

The compound of interest and its derivatives serve as pivotal intermediates in synthetic chemistry, enabling the construction of complex molecules. For instance, the synthesis of sulfur- and nitrogen-containing derivatives from phenylthiourea and acetophenone has been explored, demonstrating their potential in creating drugs with antioxidant effects and membrane stabilization properties (Farzaliyev et al., 2020). Similarly, the crystal structure of a related compound, (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, has been determined, providing insights into its molecular configuration and potential reactivity patterns (Jian-Qiang Zheng et al., 2014).

Pharmaceutical Chemistry Applications

In pharmaceutical chemistry, the synthesis and evaluation of anti-inflammatory activities of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone derivatives have been investigated, showcasing their potential as anti-inflammatory agents without the common side effects associated with traditional drugs (Karande & Rathi, 2017).

Chemical Reactivity and Material Science Applications

The reactivity of sulfur- and oxygen-containing nucleophiles towards 2-acyl-benzo[b]thiophene derivatives, including those related to the compound , has been studied, illustrating a method for functionalizing acyl-benzo[b]thiophenes through nucleophilic addition (Pouzet et al., 1998). Additionally, the extraction of copper using 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes as extractants points to the application of such compounds in materials science and metal recovery processes (Krzyżanowska et al., 1989).

Propriétés

IUPAC Name |

(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-phenylethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-12-6-8-13(9-7-12)18-10-14(16-17)11-4-2-1-3-5-11/h1-9,17H,10H2/b16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXOPFQTWGQGFY-JQIJEIRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

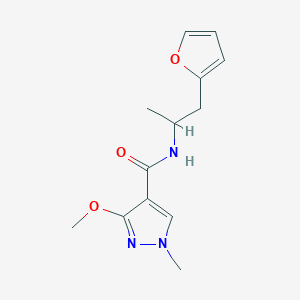

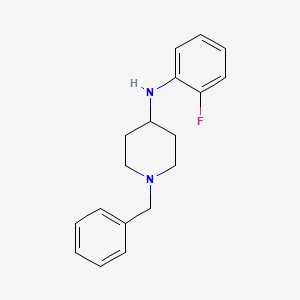

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)

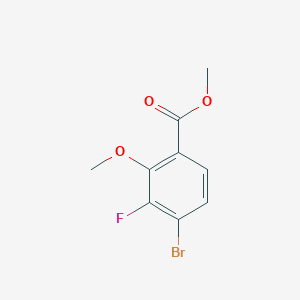

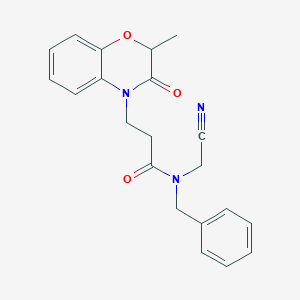

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)

![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)

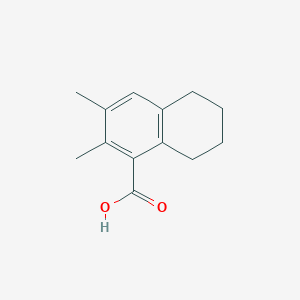

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)